1-[(Methylsulfonyl)oxy]-1H-benzotriazole
Overview
Description
1-[(Methylsulfonyl)oxy]-1H-benzotriazole is a chemical compound with the molecular formula C7H7N3O3S and a molecular weight of 213.22 . It is a white to yellow solid . The IUPAC name for this compound is 1H-benzo[d][1,2,3]triazol-1-yl methanesulfonate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H7N3O3S/c1-14(11,12)13-10-7-5-3-2-4-6(7)8-9-10/h2-5H,1H3 . The InChI key is RVFMZBYPSSUAAR-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a white to yellow solid . It has a molecular weight of 213.22 .Scientific Research Applications
Synthesis of o-Sulfamidotriazobenzenes : 1,1'-Sulfonylbis(benzotriazole) reacts with secondary amines to afford o-sulfamidotriazobenzenes via concurrent substitution and ring opening, and N-sulfonylbenzotriazoles under certain conditions. Microwave irradiation further facilitates the formation of unsymmetrical sulfamides (Katritzky et al., 2007).
Regioselective N-Mesylation : 1H-Benzotriazol-1-yl methanesulfonate serves as an effective reagent for selective mesylation, differentiating amino groups in molecules with both primary and secondary amino groups, and favoring amino over hydroxy groups (Sun Young Kim et al., 1999).
Peptide Coupling Reagents : Sulfonate esters of 1-hydroxypyridin-2(1H)-one and ethyl 2-cyano-2-(hydroxyimino)acetate (oxyma) are presented as effective peptide coupling reagents, offering a safer and more efficient alternative to traditional benzotriazole sulfonate esters (Sherine N. Khattab, 2010).
Cocrystallization with 5-Sulfosalicylic Acid : Benzotriazole derivatives crystallize with 5-sulfosalicylic acid to form binary molecular cocrystals, showcasing the influence of hydrogen-bonding supramolecular architectures on crystal packing (Lei Wang et al., 2011).
Methylenation Reaction : A practical methylenation reaction for aldehydes and ketones using new Julia-type reagents, including 1-methyl-2-(methylsulfonyl)benzimidazole, demonstrates high yields and mild, practical conditions (K. Ando et al., 2015).
Polymer Electrolyte Membranes : Investigation of acid-base complex pair polymer electrolyte membranes based on sulfonated polysulfone with 1H-benzotriazole, highlighting their thermal stability and proton conductivity properties (I. Gustian et al., 2014).
Safety and Hazards
The safety data sheet for 1-[(Methylsulfonyl)oxy]-1H-benzotriazole indicates that it may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin or eye contact, immediate medical attention is required .
Properties
IUPAC Name |
benzotriazol-1-yl methanesulfonate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O3S/c1-14(11,12)13-10-7-5-3-2-4-6(7)8-9-10/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFMZBYPSSUAAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)ON1C2=CC=CC=C2N=N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54769-22-1 | |
Record name | Methanesulfonic acid, 1H-benzotriazol-1-yl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.